molecular formula C15H31NO2Si B13907786 [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B13907786
M. Wt: 285.50 g/mol
InChI Key: UEZMBVPCOJWAER-HIFRSBDPSA-N
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Description

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound with a unique structure that includes a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . . The final steps involve the formation of the hexahydropyrrolizin ring and the addition of the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide for formylation . Reaction conditions often involve low temperatures and anhydrous solvents to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides stability and selectivity in these interactions, allowing for precise modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its combination of the tert-butyl(dimethyl)silyl group and the hexahydropyrrolizin ring. This combination provides both stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

The compound cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS Number: 2708292-04-8) is a heterocyclic organic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H31NO2Si
  • Molecular Weight : 285.5 g/mol
  • Structural Characteristics : The compound contains a silyl ether functional group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar silyl ether structures exhibit antimicrobial activity. The presence of the tert-butyl(dimethyl)silyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes.

Enzyme Inhibition

Studies have shown that certain hexahydropyrrolizine derivatives can act as enzyme inhibitors. The specific mechanism of action for cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol remains to be fully elucidated; however, it is hypothesized that it could inhibit enzymes involved in metabolic pathways due to the steric hindrance provided by the bulky silyl group.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including protection-deprotection strategies using tert-butyldimethylsilyl (TBDMS) groups. A common method includes:

  • Formation of Hexahydropyrrolizine : Starting from appropriate amines and aldehydes.
  • TBDMS Protection : Introducing the TBDMS group to protect hydroxyl functionalities during synthesis.
  • Final Deprotection : Cleaving the TBDMS group under mild acidic conditions to yield the final product.

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted on various silyl ether derivatives, cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Bacterial StrainConcentration Tested (µg/mL)Inhibition Zone (mm)
E. coli1015
S. aureus1020
P. aeruginosa1018

Case Study 2: Enzyme Interaction

A study focused on enzyme inhibition demonstrated that derivatives of hexahydropyrrolizine could inhibit acetylcholinesterase activity. Further research is needed to confirm whether cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol exhibits similar properties.

Properties

Molecular Formula

C15H31NO2Si

Molecular Weight

285.50 g/mol

IUPAC Name

[(3R,8S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15+/m1/s1

InChI Key

UEZMBVPCOJWAER-HIFRSBDPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@]2(N1CCC2)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO

Origin of Product

United States

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